Cas no 209683-41-0 (Benzenamine,4-decyl-N-[(4-methoxyphenyl)methylene]-)

Benzenamine,4-decyl-N-[(4-methoxyphenyl)methylene]-, is a Schiff base derivative characterized by its aromatic and aliphatic structural components. This compound exhibits notable stability due to the conjugated imine (C=N) linkage formed between the 4-decylaniline and 4-methoxybenzaldehyde moieties. Its long hydrophobic decyl chain enhances solubility in organic solvents, while the methoxy group contributes to electronic modulation, making it useful in coordination chemistry and material science applications. The compound’s structural rigidity and functional groups allow for potential use as a ligand in metal complexes or as an intermediate in synthetic organic chemistry. Its well-defined molecular architecture supports reproducibility in research and industrial processes.
Benzenamine,4-decyl-N-[(4-methoxyphenyl)methylene]- structure
209683-41-0 structure
Product name:Benzenamine,4-decyl-N-[(4-methoxyphenyl)methylene]-
CAS No:209683-41-0
MF:C24H33NO
MW:351.524926900864
MDL:MFCD00038499
CID:242143
PubChem ID:614343

Benzenamine,4-decyl-N-[(4-methoxyphenyl)methylene]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,4-decyl-N-[(4-methoxyphenyl)methylene]-
    • P-METHOXYBENZYLIDENE P-DECYLANILINE
    • P-METHOXYBENZYLIDENE P-DECYLANILINE ---1O.10, NEMATIC LIQUID CRYSTAL---
    • 4-Decyl-N-[(Z)-(4-methoxyphenyl)methylidene]aniline
    • AKOS025116677
    • SCHEMBL12416616
    • (E)-4-decyl-N-(4-methoxybenzylidene)aniline
    • 4-Decyl-N-[(Z)-(4-methoxyphenyl)methylidene]aniline #
    • UYINKNWUWRCDIN-QQTULTPQSA-N
    • MFCD00038499
    • FT-0676034
    • N-(4-decylphenyl)-1-(4-methoxyphenyl)methanimine
    • 209683-41-0
    • MDL: MFCD00038499
    • Inchi: InChI=1S/C24H33NO/c1-3-4-5-6-7-8-9-10-11-21-12-16-23(17-13-21)25-20-22-14-18-24(26-2)19-15-22/h12-20H,3-11H2,1-2H3/b25-20+
    • InChI Key: UYINKNWUWRCDIN-LKUDQCMESA-N
    • SMILES: C(C1C=CC(/N=C/C2C=CC(OC)=CC=2)=CC=1)CCCCCCCCC

Computed Properties

  • Exact Mass: 351.25600
  • Monoisotopic Mass: 351.256214676g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 12
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.6Ų
  • XLogP3: 8.3

Experimental Properties

  • Density: 0.94
  • Boiling Point: 480.9°C at 760 mmHg
  • Flash Point: 196.1°C
  • Refractive Index: 1.515
  • PSA: 21.59000
  • LogP: 7.12900

Benzenamine,4-decyl-N-[(4-methoxyphenyl)methylene]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB357771-1g
p-Methoxybenzylidene p-decylaniline; .
209683-41-0
1g
€141.50 2025-02-15
1PlusChem
1P00C1P2-1g
P-METHOXYBENZYLIDENE P-DECYLANILINE
209683-41-0
1g
$114.00 2023-12-19
abcr
AB357771-1 g
p-Methoxybenzylidene p-decylaniline; .
209683-41-0
1g
€141.50 2023-04-26
A2B Chem LLC
AF61270-1g
P-METHOXYBENZYLIDENE P-DECYLANILINE
209683-41-0
1g
$107.00 2024-04-20

Recommend Articles

Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd